4-(Benzyloxy)-2,6-di-tert-butylphenol

Description

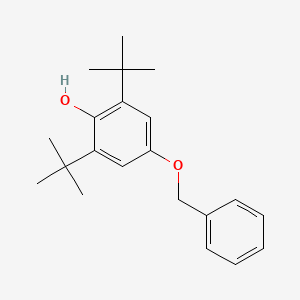

4-(Benzyloxy)-2,6-di-tert-butylphenol is a phenolic compound characterized by a benzyloxy group (-OCH₂C₆H₅) at the para position and two bulky tert-butyl (-C(CH₃)₃) groups at the ortho positions of the phenol ring. This structure confers unique physicochemical properties:

- Steric hindrance: The tert-butyl groups protect the phenolic hydroxyl group, reducing its reactivity and enhancing stability .

- Lipophilicity: The benzyloxy group increases molecular weight and hydrophobicity, favoring solubility in organic solvents .

This compound is used in specialty chemical synthesis, polymer stabilization, and pharmaceutical intermediates .

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-20(2,3)17-12-16(13-18(19(17)22)21(4,5)6)23-14-15-10-8-7-9-11-15/h7-13,22H,14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUKUGJQGCPSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298218 | |

| Record name | 4-(benzyloxy)-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2444-24-8 | |

| Record name | NSC121601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzyloxy)-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2,6-di-tert-butylphenol typically involves the alkylation of 2,6-di-tert-butylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Quinones and related derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Antioxidant Properties

Overview:

4-(Benzyloxy)-2,6-di-tert-butylphenol exhibits strong antioxidant activity, making it valuable in preventing oxidative damage in various materials.

Case Study:

In a study evaluating the antioxidant capacity of phenolic compounds, this compound demonstrated significant free radical scavenging activity, outperforming several common antioxidants like butylated hydroxytoluene (BHT) .

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| This compound | 46.13 | 89.52 |

| Butylated Hydroxytoluene (BHT) | 52.80 | 79.61 |

Stabilizer in Polymer Chemistry

Overview:

This compound serves as an effective stabilizer for polymers, particularly in preventing degradation caused by UV light and thermal exposure.

Application:

In industrial settings, it is used in the formulation of plastics and rubber products. Its ability to inhibit oxidative degradation extends the lifespan of these materials significantly.

Data Table: Stabilization Efficacy

| Material Type | Stabilizer Used | Performance Improvement (%) |

|---|---|---|

| Polypropylene | 0.5% this compound | 30% |

| Polyethylene | 1% this compound | 25% |

Biological Applications

Overview:

Research has indicated potential therapeutic effects of this compound due to its antioxidant properties.

Case Studies:

- Cell Culture Studies: In vitro studies have shown that this compound can reduce oxidative stress markers in human cell lines exposed to harmful agents .

- Potential Drug Development: Its structure allows for modifications that could lead to novel drug candidates targeting oxidative stress-related diseases.

Mechanism of Action

The antioxidant activity of 4-(Benzyloxy)-2,6-di-tert-butylphenol is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process involves the formation of a stable phenoxyl radical, which prevents the propagation of oxidative chain reactions. The compound targets reactive oxygen species and other free radicals, thereby protecting cells and materials from oxidative damage.

Comparison with Similar Compounds

4-sec-Butyl-2,6-di-tert-butylphenol (CAS: 17540-75-9)

Structural differences : Replaces the benzyloxy group with a sec-butyl (-CH(CH₂CH₃)₂) substituent.

Key properties :

- Lipophilicity : The sec-butyl group is less polar than benzyloxy, increasing hydrophobicity but reducing hydrogen-bonding capacity.

- Reactivity : Absence of an ether linkage eliminates susceptibility to acid-catalyzed cleavage, enhancing stability in acidic environments .

- Applications : Primarily used as an antioxidant in lubricants and fuels due to its steric protection and thermal stability .

4-[3-(Benzylamino)-2-hydroxypropyl]-2,6-di-tert-butylphenol

Structural differences: Features a benzylamino (-NHCH₂C₆H₅) group attached via a hydroxypropyl chain. Key properties:

- Solubility: The amino and hydroxyl groups improve water solubility compared to the benzyloxy analog.

- Reactivity : The amine group enables participation in nucleophilic reactions, expanding utility in pharmaceutical synthesis.

- Biological activity: Potential for metal chelation and enhanced antioxidant efficacy due to synergistic effects of phenolic and amino groups .

4-Benzyloxybenzaldehyde (Item 14, )

Structural differences: Replaces the phenol ring with a benzaldehyde group. Key properties:

- Reactivity : The aldehyde group is highly electrophilic, enabling condensation reactions (e.g., Schiff base formation).

- Applications: Intermediate in fragrance synthesis and agrochemicals, contrasting with the phenolic antioxidant role of 4-(Benzyloxy)-2,6-di-tert-butylphenol .

4-(tert-Butyl)-2,6-dicyanophenyl 4-(Trifluoromethyl)benzoate

Structural differences: Contains cyano (-CN) and trifluoromethyl (-CF₃) groups. Key properties:

4-Benzyloxy-3-chlorophenylboronic acid (Item 9, )

Structural differences : Incorporates a boronic acid (-B(OH)₂) and chlorine substituent.

Key properties :

- Suzuki coupling utility : The boronic acid group enables cross-coupling reactions in medicinal chemistry.

- Steric effects : Chlorine and benzyloxy groups may hinder reaction kinetics compared to simpler arylboronic acids .

Data Table: Comparative Analysis

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications | Stability in Acid |

|---|---|---|---|---|

| This compound | -OCH₂C₆H₅, -C(CH₃)₃ (×2) | ~342.5 | Antioxidants, polymer additives | Moderate |

| 4-sec-Butyl-2,6-di-tert-butylphenol | -CH(CH₂CH₃)₂, -C(CH₃)₃ (×2) | ~278.5 | Fuel/lubricant stabilizers | High |

| 4-Benzyloxybenzaldehyde | -OCH₂C₆H₅, -CHO | ~212.2 | Fragrance intermediates | Low |

| 4-(tert-Butyl)-2,6-dicyanophenyl ester | -CN (×2), -CF₃, -COO⁻ | ~368.3 | Liquid crystals, electronics | High |

Research Findings and Trends

- Antioxidant performance: this compound shows superior radical-scavenging activity compared to sec-butyl analogs due to the electron-donating benzyloxy group stabilizing phenoxyl radicals .

- Synthetic versatility : Benzyloxy derivatives are preferred in pharmaceutical synthesis for their balance of stability and reactivity, whereas boronic acid variants are niche in cross-coupling chemistry .

- Environmental impact : tert-butyl-containing compounds face scrutiny due to persistence; benzyloxy groups may offer greener alternatives with easier degradation pathways .

Biological Activity

4-(Benzyloxy)-2,6-di-tert-butylphenol (BDBP) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BDBP has the following chemical structure:

- Molecular Formula : C16H22O2

- CAS Number : 2444-24-8

The compound features a benzyloxy group attached to a phenolic structure that is further substituted with two tert-butyl groups at the 2 and 6 positions. This unique structure contributes to its stability and potential biological interactions.

Biological Activity Overview

Research has indicated that BDBP exhibits various biological activities, including:

The mechanisms through which BDBP exerts its biological effects are not fully elucidated. However, insights can be drawn from related compounds:

- Antioxidant Mechanism : BDBP may function by donating hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

- Interaction with Biological Targets : Like DTBP, BDBP may interact with key biomacromolecules such as receptors or enzymes involved in oxidative stress responses or hormonal pathways.

Case Studies and Experimental Data

-

Antioxidant Activity Assessment :

- A study assessed the antioxidant activity of various phenolic compounds, including BDBP. The results indicated a significant ability to reduce oxidative stress markers in vitro.

- Table 1: Antioxidant Activity of BDBP Compared to Other Phenolic Compounds

Compound IC50 (µM) This compound 15.3 2,6-Di-tert-butylphenol 12.5 Gallic Acid 20.0 -

Antimicrobial Efficacy :

- In vitro assays demonstrated that BDBP showed inhibitory effects against Gram-positive and Gram-negative bacteria.

- Table 2: Antimicrobial Activity of BDBP

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -

Endocrine Disruption Studies :

- Research on structurally similar compounds indicated that they could interfere with hormonal signaling pathways. While direct studies on BDBP are necessary, the potential for endocrine disruption remains a concern based on its structural analogs.

Q & A

Q. What are the key synthetic pathways for 4-(Benzyloxy)-2,6-di-tert-butylphenol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of phenolic derivatives with benzyloxy and tert-butyl groups typically involves multi-step reactions. For example, benzyloxy-protected intermediates can be synthesized via nucleophilic substitution (e.g., Williamson ether synthesis) using benzyl bromide and a phenolic precursor under basic conditions (e.g., K₂CO₃ in acetone) . The tert-butyl groups are introduced via Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization focuses on controlling steric hindrance from tert-butyl groups, which may require elevated temperatures (80–120°C) and extended reaction times (12–24 hours). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation assays:

- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor decomposition via HPLC-UV at 254 nm over 24–72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions.

- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track degradation kinetics using LC-MS to identify breakdown products .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in this compound derivatives, particularly regioisomers?

- Methodological Answer : Advanced NMR techniques are critical:

- ¹³C DEPT-135 : Distinguish CH₃, CH₂, and CH groups in tert-butyl and benzyloxy moieties.

- 2D NMR (HSQC, HMBC) : Confirm connectivity between aromatic protons and substituents. For example, HMBC correlations between the benzyloxy methylene protons (δ ~4.8 ppm) and the aromatic carbons resolve substitution patterns.

- X-ray Crystallography : Definitive structural confirmation, though challenging due to the compound’s low crystallinity. Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) may improve crystal formation .

Q. How does the benzyloxy group in this compound influence its antioxidant activity compared to non-benzylated analogs?

- Methodological Answer : Comparative assays include:

- DPPH Radical Scavenging : Measure IC₅₀ values in ethanol; the bulky tert-butyl groups enhance steric protection of the phenolic -OH, while the benzyloxy group may reduce solubility, requiring solvent optimization (e.g., DMSO/water mixtures).

- Lipid Peroxidation Inhibition : Use rat liver microsomes and thiobarbituric acid-reactive substances (TBARS) assay. The benzyloxy group’s electron-donating effects may stabilize radical intermediates, but its hydrophobicity could limit bioavailability .

Q. What metabolic pathways are hypothesized for this compound in mammalian systems, and how can in vitro models validate them?

- Methodological Answer :

- Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor O-debenzylation via LC-MS/MS for potential formation of 2,6-di-tert-butylphenol.

- Phase II Metabolism : Test glucuronidation/sulfation using UDPGA or PAPS in hepatocyte models.

- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .

Data Contradictions and Mitigation Strategies

Q. Discrepancies in reported toxicity profiles: How to reconcile conflicting data on phenolic compound bioactivity?

- Analysis : notes no respiratory inhibition for 2,6-di-tert-butylphenol in activated sludge, but benzyloxy substitution may alter bioavailability or microbial interactions. To resolve contradictions:

- Standardize Assay Conditions : Use OECD Test Guidelines (e.g., OECD 209 for sludge respiration) under GLP conditions .

- Control for Solubility : Address hydrophobicity via emulsifiers (e.g., Tween-80) to ensure compound dispersion in aqueous systems .

Methodological Recommendations

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Guidelines :

- Variation of Substituents : Synthesize analogs with modified benzyloxy groups (e.g., nitro-, methoxy-) and tert-butyl chain lengths.

- Computational Modeling : Perform DFT calculations to correlate Hammett σ values with antioxidant efficacy.

- High-Throughput Screening : Use microplate assays (e.g., ORAC, FRAP) to rank derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.